molecular formula C22H15BrClFN2S B2423981 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole CAS No. 1226457-84-6

5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Cat. No.: B2423981
CAS No.: 1226457-84-6
M. Wt: 473.79
InChI Key: GUZSEKFULDQRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to phenyl rings, along with a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonium acetate and an α-haloketone.

    Substitution reactions:

    Thioether formation: The thioether linkage is formed by reacting a thiol with a benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the thioether linkage can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole
  • 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-ethylbenzyl)thio)-1H-imidazole

Uniqueness

The unique combination of bromine, chlorine, and fluorine atoms, along with the thioether linkage, distinguishes 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole from other similar compounds. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-bromophenyl)-1-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClFN2S/c23-17-5-3-16(4-6-17)21-13-26-22(27(21)20-11-7-18(24)8-12-20)28-14-15-1-9-19(25)10-2-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZSEKFULDQRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.